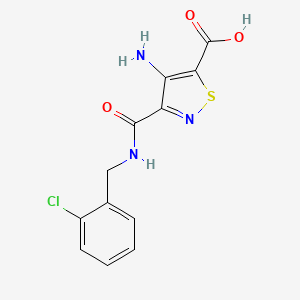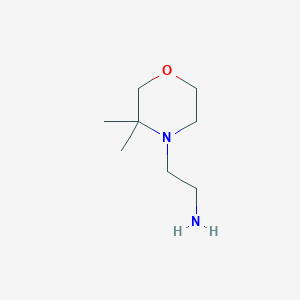
Boc-N-Me-Asp(OBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Methyl-Aspartic Acid Benzyl Ester: is a derivative of aspartic acid, which is an amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is first protected by converting it into a benzyl ester. This is typically done using benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
N-Methylation: The amino group of aspartic acid is methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Boc Protection: The N-methylated aspartic acid is then protected at the amino group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-Aspartic Acid Benzyl Ester follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid. The benzyl ester can be removed using hydrogenation in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling agents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon for benzyl ester removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for peptide coupling.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After deprotection, the free amino and carboxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protective Groups: The Boc and benzyl ester groups are used to protect functional groups during multi-step synthesis.
Biology:
Enzyme Studies: Used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
Mechanism: The compound acts as a protected form of aspartic acid, allowing for selective reactions at specific sites. The Boc group protects the amino group, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, enabling the synthesis of complex peptides.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involved in the stepwise assembly of peptide chains.
Enzyme Interaction: Mimics natural substrates in enzyme studies, providing insights into enzyme mechanisms.
Comparison with Similar Compounds
Boc-Aspartic Acid Benzyl Ester: Similar but without the N-methylation.
Fmoc-N-Methyl-Aspartic Acid Benzyl Ester: Uses a different protective group (Fmoc) instead of Boc.
Uniqueness:
N-Methylation: The presence of the N-methyl group distinguishes it from other aspartic acid derivatives, affecting its reactivity and interactions.
Protective Groups: The combination of Boc and benzyl ester groups provides unique protection during synthesis, allowing for selective deprotection and coupling reactions.
Properties
CAS No. |
141408-45-9 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-aminophenyl)methoxy]butan-1-ol](/img/structure/B1532563.png)








![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)

